molecular formula C7H13BrO2 B6251204 tert-butyl (2S)-2-bromopropanoate CAS No. 98104-35-9

tert-butyl (2S)-2-bromopropanoate

Cat. No. B6251204
CAS RN: 98104-35-9
M. Wt: 209.1
InChI Key:
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Description

Tert-butyl (2S)-2-bromopropanoate, also known as 2-bromopropionic acid tert-butyl ester, is an organic compound that has been widely used in the field of organic synthesis due to its unique reactivity and versatile applications. This compound is a colorless liquid with a pungent odor and a boiling point of 116°C. It is widely used as a reagent in organic synthesis, and is found in a variety of products, such as pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Tert-butyl (2S)-2-bromopropanoate has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound has been used as a reagent in the synthesis of various compounds, such as peptides, peptidomimetics, and other small molecules. In addition, it has been used in the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

Tert-butyl (2S)-2-bromopropanoate is an electrophilic compound, meaning that it can act as a nucleophile and form covalent bonds with other molecules. This reactivity makes it an ideal reagent for organic synthesis. The compound can also act as an oxidizing agent, allowing it to be used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Tert-butyl (2S)-2-bromopropanoate is not known to have any significant biochemical or physiological effects. This compound is not known to be toxic or carcinogenic, and is not known to accumulate in the body.

Advantages and Limitations for Lab Experiments

Tert-butyl (2S)-2-bromopropanoate has several advantages for use in laboratory experiments. This compound is relatively stable, and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and widely available. The main limitation of this compound is its volatility, which can lead to losses during storage and handling.

Future Directions

Tert-butyl (2S)-2-bromopropanoate has a wide range of applications in organic synthesis and medicinal chemistry. In the future, this compound could be used in the synthesis of new pharmaceuticals and agrochemicals. In addition, it could be used as a reagent in the synthesis of polymers and other materials. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

Tert-butyl (2S)-2-bromopropanoate can be synthesized from the reaction of tert-butyl alcohol and tert-butyl (2S)-2-bromopropanoateonic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at temperatures between 50 and 60°C. The reaction produces the desired product in high yields and with minimal side products.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl (2S)-2-bromopropanoate can be achieved through a three-step process involving the protection of the carboxylic acid group, the formation of the chiral center, and the bromination of the resulting compound.", "Starting Materials": [ "2-bromopropanoic acid", "tert-butanol", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "hydrobromic acid (HBr)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group", "2-bromopropanoic acid is reacted with tert-butanol in the presence of DCC and DMAP to form tert-butyl (2-bromopropanoate).", "Step 2: Formation of the chiral center", "The tert-butyl (2-bromopropanoate) is then reacted with sodium bicarbonate in diethyl ether to form the corresponding tert-butyl (2-hydroxypropanoate).", "Step 3: Bromination of the resulting compound", "The tert-butyl (2-hydroxypropanoate) is then reacted with hydrobromic acid in the presence of anhydrous magnesium sulfate to form tert-butyl (2S)-2-bromopropanoate." ] }

CAS RN

98104-35-9

Product Name

tert-butyl (2S)-2-bromopropanoate

Molecular Formula

C7H13BrO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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